2-(4-Bromo-2,6-difluorophenyl)acetonitrile
Overview
Description
2-(4-Bromo-2,6-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrF2N. It is characterized by the presence of a bromine atom and two fluorine atoms attached to a benzene ring, along with an acetonitrile group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile typically involves the reaction of 4-bromo-2,6-difluorobenzyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with a nitrile group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide, dimethyl sulfoxide (DMSO), reflux conditions.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized products.
Reduction: Primary amines.
Scientific Research Applications
2-(4-Bromo-2,6-difluorophenyl)acetonitrile is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Utilized in the synthesis of potential drug candidates and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile depends on its specific application. In general, the compound can interact with various molecular targets such as enzymes, receptors, and nucleic acids. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality .
Comparison with Similar Compounds
- 4-Bromo-2,6-difluorobenzyl cyanide
- 2,6-Difluoro-4-bromobenzyl cyanide
- 4-Bromo-2,6-difluorophenylamine
Comparison: 2-(4-Bromo-2,6-difluorophenyl)acetonitrile is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct combination of electronic and steric properties, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
2-(4-bromo-2,6-difluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQFPQSYKMWFAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC#N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378361 | |
Record name | 2-(4-bromo-2,6-difluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537033-52-6 | |
Record name | 2-(4-bromo-2,6-difluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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